1-Dodecene

Description

1-dodecene is an alkene that is dodecane containing one double bond at position 1. It is an intermediate used in the production of lubricants and surfactants. It has a role as a human metabolite and a mammalian metabolite. It is a dodecene and a volatile organic compound.

1-Dodecene has been reported in Glycine max, Saussurea involucrata, and other organisms with data available.

See also: Hydrogenated poly(C6-14 olefin; 2 cst) (monomer of); Hydrogenated poly(C6-14 olefin; 4 cst) (monomer of); Hydrogenated poly(C6-14 olefin; 6 cst) (monomer of).

Structure

3D Structure

Properties

IUPAC Name |

dodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSBERNSMYQZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24, Array | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-08-7, 62132-67-6 | |

| Record name | 1-Dodecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62132-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026914 | |

| Record name | 1-Dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c. | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81 | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

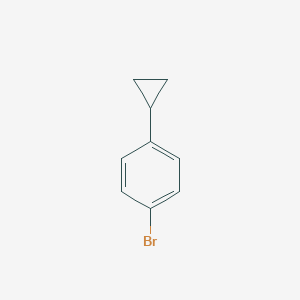

| Record name | Benzene, 1-bromo-4-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C11-13, C12-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DODECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DODECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYE669F3GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-31 °F (USCG, 1999), -35.2 °C, -35 °C | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Dodecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene is a linear alpha-olefin with the chemical formula C₁₂H₂₄.[1] It consists of a twelve-carbon chain with a double bond at the primary or alpha (α) position.[1] This specific placement of the double bond enhances the compound's reactivity, making it a valuable intermediate in the synthesis of a wide range of chemicals.[1] It is a colorless liquid with a mild, pleasant odor and is insoluble in water but soluble in organic solvents like ethanol, ether, and acetone.[1] This guide provides a comprehensive overview of the key chemical and physical properties of 1-dodecene, detailed experimental protocols for their determination, and a visualization of a key synthetic application.

Physical Properties

The physical properties of 1-dodecene are essential for its handling, storage, and use in various applications. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of 1-Dodecene

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄ | [1] |

| Molecular Weight | 168.32 g/mol | |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, pleasant | [1] |

| Density | 0.758 g/mL at 20 °C | |

| Boiling Point | 213-216 °C | |

| Melting Point | -35 °C | |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | [1] |

Table 2: Thermodynamic and Other Properties of 1-Dodecene

| Property | Value | Reference |

| Flash Point | 77 °C (closed cup) | [2] |

| Autoignition Temperature | 225 °C | [2] |

| Vapor Pressure | 0.2 mmHg at 20 °C | |

| Vapor Density | 5.8 (vs air) | |

| Refractive Index (n20/D) | 1.429 | |

| Viscosity | 1.72 mm²/s at 20 °C | |

| Octanol/Water Partition Coefficient (log Pow) | 6.1 | [2] |

Chemical Properties and Reactivity

As an alpha-olefin, 1-dodecene's reactivity is primarily dictated by the presence of the terminal double bond. This makes it susceptible to a variety of addition reactions.

-

Stability : 1-Dodecene is stable under normal conditions. It is, however, incompatible with strong oxidizing agents, bases, and reducing agents.[2]

-

Reactivity : The double bond in 1-dodecene allows it to undergo several important reactions:

-

Hydroformylation : This is a key industrial process where 1-dodecene reacts with carbon monoxide and hydrogen, typically in the presence of a rhodium catalyst, to produce tridecanal.[1] This aldehyde is a precursor to long-chain alcohols used in detergents and plasticizers.

-

Polymerization : 1-Dodecene can be polymerized, often with other olefins like ethylene, to produce specialty polymers with tailored properties.[3] The long alkyl side chain influences the polymer's crystallinity and mechanical properties.

-

Oxidation : The double bond can be cleaved by strong oxidizing agents to form shorter-chain carboxylic acids.[4]

-

Alkylation : It readily alkylates aromatic compounds in the presence of an acid catalyst, a reaction used in the synthesis of linear alkylbenzene sulfonates for detergents.

-

Experimental Protocols

The accurate determination of the physicochemical properties of 1-dodecene is crucial for its application and quality control. The following are summaries of standard experimental protocols.

Determination of Boiling Point (Based on ASTM D86)

The boiling point of 1-dodecene is determined using the standard test method for distillation of petroleum products at atmospheric pressure, ASTM D86.[5][6][7][8] This method measures the boiling range characteristics of a liquid.

Principle: A 100 mL sample is distilled under controlled conditions.[8][9] The vapor temperature is recorded as a function of the volume of condensate collected. The initial boiling point (IBP) is the temperature at which the first drop of condensate falls from the condenser, and the final boiling point (FBP) is the maximum temperature reached during the test.[5]

Apparatus:

-

Distillation flask (125 mL)

-

Condenser and cooling bath

-

Flask support and heat source

-

Graduated receiving cylinder (100 mL)

-

Calibrated thermometer

Procedure Summary:

-

Measure 100 mL of the 1-dodecene sample into the distillation flask.

-

Place the flask in the heating apparatus and fit the thermometer and condenser.

-

The condenser bath is maintained at a specified temperature.

-

Heat the flask at a regulated rate to ensure a constant distillation rate.

-

Record the temperature at the initial boiling point and for each 10% increment of volume collected in the receiving cylinder.

-

Continue the distillation until the final boiling point is reached.

-

The observed vapor temperatures can be corrected for barometric pressure.[6]

Determination of Melting Point (Based on OECD 102)

The melting point of 1-dodecene, which is the temperature at which it transitions from a solid to a liquid, is determined according to OECD Guideline 102.[2][10]

Principle: A small, solidified sample of 1-dodecene is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is observed. For pure substances, this range is narrow.

Apparatus:

-

Capillary tube

-

Heating bath (liquid bath or metal block) with a controllable heating rate

-

Calibrated thermometer or temperature sensor

-

Magnifying lens for observation

Procedure Summary:

-

A small amount of liquid 1-dodecene is introduced into a capillary tube and then solidified by cooling.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a constant, slow rate (e.g., 1-2 °C per minute) close to its melting point.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded. This range is reported as the melting point.

Determination of Density (Based on OECD 109)

The density of liquid 1-dodecene can be determined using several methods outlined in OECD Guideline 109, such as the oscillating densitometer, hydrometer, or pycnometer method.[6][11][12][13][14]

Principle (Pycnometer Method): The density is calculated from the mass of the liquid that completely fills a container of a known volume (the pycnometer) at a specific temperature.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting stopper with a capillary)

-

Thermostatic bath

-

Analytical balance

Procedure Summary:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with 1-dodecene, avoiding air bubbles, and placed in a thermostatic bath at a specified temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark, and the outside of the pycnometer is cleaned and dried.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the 1-dodecene (filled weight minus empty weight) by the known volume of the pycnometer.

Determination of Viscosity (Based on OECD 114)

The viscosity of 1-dodecene is determined following the methods described in OECD Guideline 114.[15][16] For a Newtonian liquid like 1-dodecene, a capillary viscometer is commonly used.

Principle (Capillary Viscometer): The time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary is measured. The kinematic viscosity is then calculated from this flow time and the calibration constant of the viscometer.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type)

-

Thermostatic bath to maintain a constant temperature

-

Stopwatch

Procedure Summary:

-

The viscometer is charged with a specific amount of 1-dodecene.

-

The viscometer is placed vertically in a thermostatic bath at the desired temperature (e.g., 20 °C) and allowed to reach thermal equilibrium.

-

The liquid is drawn up through the capillary to a point above the upper timing mark.

-

The time taken for the liquid meniscus to pass from the upper to the lower timing mark is measured accurately.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant. At least two determinations should be made.

Visualizations of Chemical Applications

The following diagrams, created using the DOT language, illustrate a key synthetic workflow and a fundamental chemical principle related to 1-dodecene.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. researchgate.net [researchgate.net]

- 3. ASTM D86 - eralytics [eralytics.com]

- 4. oecd.org [oecd.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. nazhco.com [nazhco.com]

- 7. scribd.com [scribd.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Test No. 114 [electronic resource] : Viscosity of Liquids : OECD : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 16. OECD 114: Viscosity of Liquids | ibacon GmbH [ibacon.com]

An In-depth Technical Guide to the Synthesis and Production of 1-Dodecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and industrial production of 1-dodecene, a critical linear alpha-olefin used as a versatile building block in various chemical industries, including the synthesis of surfactants, lubricants, and polymers. The guide details the predominant manufacturing routes, focusing on the oligomerization of ethylene using Ziegler-Natta, metallocene, and other transition metal-based catalyst systems. Additionally, the Fischer-Tropsch synthesis is discussed as an alternative pathway. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and employs visualizations to elucidate reaction pathways and experimental workflows, catering to the needs of researchers and professionals in chemical and pharmaceutical development.

Introduction

1-Dodecene (C₁₂H₂₄) is a linear alpha-olefin (LAO) of significant commercial interest due to the terminal position of its double bond, which imparts high reactivity for various chemical transformations. Its primary applications lie in the production of detergents, synthetic lubricants, plasticizers, and as a comonomer in polymerization processes. The growing demand for biodegradable detergents and high-performance synthetic oils has propelled the development of efficient and selective methods for 1-dodecene synthesis. This guide delves into the principal industrial processes for 1-dodecene production, with a focus on the underlying chemistry, catalytic systems, and reaction engineering.

Ethylene Oligomerization: The Dominant Industrial Route

The vast majority of commercially produced 1-dodecene is synthesized through the oligomerization of ethylene. This process involves the catalytic linking of ethylene monomers to form a distribution of linear alpha-olefins with varying chain lengths. The product distribution is highly dependent on the catalyst system and process conditions employed.

Ziegler-Natta Catalysis

Ziegler-Natta catalysts, traditionally used for olefin polymerization, can be tailored for the selective oligomerization of ethylene to produce linear alpha-olefins. These catalyst systems typically consist of a transition metal halide from groups IV-VIII (e.g., titanium tetrachloride) and an organoaluminum compound (e.g., triethylaluminum).[1][2]

Catalyst Preparation:

-

Caution: Organoaluminum compounds are pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried and cooled under an inert atmosphere.

-

In a dry, inert atmosphere glovebox, a Schlenk flask is charged with anhydrous magnesium chloride (MgCl₂).

-

Anhydrous titanium tetrachloride (TiCl₄) is added dropwise to the MgCl₂ suspension in a suitable anhydrous solvent (e.g., heptane) with vigorous stirring.[3]

-

The mixture is heated to a specific temperature (typically 80-100 °C) for a defined period to ensure proper catalyst formation.

-

The resulting solid procatalyst is washed multiple times with an anhydrous hydrocarbon solvent to remove unreacted components.

Oligomerization Reaction:

-

A high-pressure autoclave reactor is thoroughly dried and purged with ethylene.

-

An anhydrous solvent, such as toluene or hexane, is introduced into the reactor.

-

The Ziegler-Natta procatalyst is suspended in the solvent.

-

The cocatalyst, typically an organoaluminum compound like triethylaluminum (Al(C₂H₅)₃), is carefully injected into the reactor.[2]

-

The reactor is pressurized with ethylene to the desired pressure (e.g., 30-50 bar) and heated to the reaction temperature (e.g., 120-180 °C).

-

The reaction is allowed to proceed for a set duration, with ethylene being continuously fed to maintain the pressure.

-

Upon completion, the reaction is quenched by the addition of a deactivating agent, such as a small amount of alcohol or water.

Product Work-up and Purification:

-

The catalyst residue is removed by filtration.

-

The solvent and unreacted ethylene are removed by distillation.

-

The resulting mixture of linear alpha-olefins is separated by fractional distillation under reduced pressure to isolate the 1-dodecene fraction.

Metallocene Catalysis

Metallocene catalysts, characterized by their well-defined single-site nature, offer greater control over the product distribution in ethylene oligomerization compared to traditional Ziegler-Natta systems.[4] These catalysts typically consist of a Group IV metallocene complex (e.g., a zirconocene) activated by a cocatalyst, most commonly methylaluminoxane (MAO).[5]

Catalyst System Preparation:

-

All manipulations are performed under an inert atmosphere.

-

The metallocene precursor, such as bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂), is dissolved in an anhydrous solvent like toluene.

-

The cocatalyst, methylaluminoxane (MAO), is added to the metallocene solution. The molar ratio of Al to Zr is a critical parameter influencing catalytic activity and product distribution.

Oligomerization Reaction:

-

A stainless-steel autoclave reactor is prepared as described for the Ziegler-Natta process.

-

The activated metallocene catalyst solution is injected into the reactor containing the solvent.

-

Ethylene is introduced to the desired pressure (e.g., 10-40 bar), and the reactor is brought to the reaction temperature (e.g., 60-100 °C).

-

The reaction is maintained for the desired time, with continuous ethylene feeding.

-

The reaction is terminated by venting the ethylene and adding a quenching agent.

Product Work-up and Purification:

-

The catalyst is deactivated and precipitated by adding a polar solvent like methanol.

-

The catalyst residues are removed by filtration.

-

The solvent and lighter olefins are removed by distillation.

-

The remaining mixture of alpha-olefins is fractionally distilled under vacuum to isolate 1-dodecene.

Other Transition Metal-Based Catalysts

A variety of other transition metals, including nickel, chromium, and zirconium, form the basis of highly efficient ethylene oligomerization catalysts.

The Shell Higher Olefin Process (SHOP) is a major industrial process that produces a broad range of linear alpha-olefins. The key to this process is a nickel-phosphine catalyst.[6][7] The initial oligomerization produces a Schulz-Flory distribution of alpha-olefins. A subsequent isomerization and metathesis sequence is often employed to shift the product distribution towards the more commercially valuable fractions, including 1-dodecene.[6]

Catalyst: The catalyst is typically prepared in situ from a nickel salt (e.g., NiCl₂), a phosphine ligand (e.g., a diarylphosphino carboxylic acid), and a reducing agent (e.g., NaBH₄).[7]

Reaction Conditions: The oligomerization is typically carried out at temperatures of 80-120 °C and pressures of 70-140 bar in a polar solvent like 1,4-butanediol.[6]

Chromium-based catalysts, often supported on silica or alumina, are highly active for ethylene oligomerization.[8] Depending on the ligand system, these catalysts can be highly selective for specific oligomers, such as 1-hexene (trimerization) or 1-octene (tetramerization). While not the primary route for 1-dodecene, higher oligomers including 1-dodecene are also formed.

Catalyst System: A typical system consists of a chromium source (e.g., chromium(III) acetylacetonate), a diphosphine ligand (PNP), and a cocatalyst such as modified methylaluminoxane (MMAO).[8]

Reaction Conditions: The reaction is often conducted in a solvent like chlorobenzene at temperatures ranging from 30 to 90 °C and ethylene pressures of 10 to 45 bar.[3][8]

Zirconium-based catalysts, other than metallocenes, are also employed for ethylene oligomerization. These systems can produce linear alpha-olefins with high selectivity.

Catalyst System: A representative system involves a zirconium carboxylate precursor and an organoaluminum cocatalyst.[9]

Reaction Conditions: Typical conditions include temperatures around 80 °C and ethylene pressures of 20-30 bar. The Al/Zr molar ratio is a key parameter to control the product distribution.[9]

Fischer-Tropsch Synthesis

The Fischer-Tropsch (FT) synthesis is a process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into a wide range of hydrocarbons. While typically aimed at producing synthetic fuels, the FT process can be tailored to produce linear alpha-olefins, including 1-dodecene, by careful selection of the catalyst and reaction conditions.[10][11]

Catalyst Preparation:

-

Iron-based catalysts are commonly used for alpha-olefin production. A typical preparation involves the co-precipitation of iron and zinc nitrates, followed by calcination.[10]

-

The calcined catalyst is then promoted with an alkali metal, such as sodium, via impregnation.[10]

Synthesis Reaction:

-

The catalyst is loaded into a fixed-bed reactor and activated (reduced) in a stream of hydrogen or synthesis gas at elevated temperatures.

-

Synthesis gas (H₂/CO ratio of approximately 2:1) is fed into the reactor at a specific space velocity.

-

The reaction is carried out at high temperatures (e.g., 300-350 °C) and pressures (e.g., 20 bar).[12]

Product Work-up and Purification:

-

The product stream exiting the reactor is cooled to condense the liquid hydrocarbons and water.

-

The hydrocarbon phase is separated from the aqueous phase.

-

The hydrocarbon mixture is then subjected to fractional distillation to separate the different olefin fractions, including 1-dodecene.

Quantitative Data

The following tables summarize key quantitative data for the different 1-dodecene synthesis methods, allowing for a comparative analysis of their performance.

Table 1: Product Distribution in Ethylene Oligomerization with Ni-Based Catalysts [1]

| Catalyst System | Temperature (°C) | Pressure (bar) | C4 (%) | C6 (%) | C8 (%) | C10 (%) | C12 (%) | C14+ (%) |

| Ni-Aluminosilicate | 180 | 0.1 | Major | Minor | Minor | - | - | - |

| Ni-MCM-41 | 150 | 0.1 | Decreases | Increases | Increases | Increases | Minor | - |

Table 2: Product Distribution in Ethylene Oligomerization with Zr-Based Catalysts [9]

| Catalyst System | Al/Zr Ratio | Pressure (bar) | α (Schulz-Flory) |

| [Zr(Oct)ₓ] | 20 | 20 | 0.52 |

| [Zr(Oct)ₓ] | 20 | 30 | 0.60 |

| [Zr(Oct)ₓ] | 10 | 20 | 0.76 |

Table 3: Product Distribution in Ethylene Oligomerization with Cr-Based Catalysts [3]

| Ligand System | Temperature (°C) | Pressure (bar) | 1-Hexene (wt%) | 1-Octene (wt%) | C10+ (wt%) |

| PNP (N-aryl) | 45 | 45 | 24.2 | 72.1 | 2.0 |

| PCCP | - | - | 64.1 | - | 28.4 |

Table 4: Performance of Fischer-Tropsch Synthesis for Alpha-Olefin Production [10]

| Catalyst | Temperature (°C) | Pressure (MPa) | CO Conversion (%) | Olefin Selectivity (%) | α-Olefin Yield (C₂-C₃₂) (%) |

| Na₀.₂/Fe₁Zn₁.₂Oₓ (400) | 340 | 2.0 | - | 61.3 | 26.6 |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ac1.hhu.de [ac1.hhu.de]

- 6. Shell higher olefin process - Wikipedia [en.wikipedia.org]

- 7. ethz.ch [ethz.ch]

- 8. Highly Efficient Ethylene Tetramerization Using Cr Catalysts Constructed with Trifluoromethyl-Substituted N-Aryl PNP Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nickel-aluminosilicate catalysts for ethylene oligomerization: recent scientific progress - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00372E [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. cris.vtt.fi [cris.vtt.fi]

1-Dodecene CAS number and molecular formula

An In-Depth Technical Guide to 1-Dodecene for Researchers and Scientists

Core Identification

CAS Number: 112-41-4[1][2][3][4]

Molecular Formula: C₁₂H₂₄[1][2][3][4][5]

Overview

1-Dodecene is an alpha-olefin consisting of a twelve-carbon chain with a double bond at the primary or alpha position.[6] This structural feature enhances its reactivity, making it a valuable intermediate in the synthesis of various chemical compounds.[1] It typically appears as a clear, colorless liquid with a mild, pleasant odor.[5][6][7] While insoluble in water, it is soluble in organic solvents like ethanol and ether.[1][5][8] Its primary applications are in the production of surfactants, lubricants, and as a monomer in polymer synthesis.[1]

Physicochemical and Safety Data

A summary of key quantitative data for 1-Dodecene is presented below for easy reference.

| Property | Value |

| Molecular Weight | 168.32 g/mol [3][4] |

| Boiling Point | 213-216 °C[8][9] |

| Melting Point | -35 °C[8][9][10] |

| Density | 0.758 g/mL at 20 °C[8] |

| Flash Point | 77 °C[8][9][10] |

| Autoignition Temperature | 225 °C[10][11] |

| Vapor Density | 5.81 (air = 1)[5][10] |

| Explosive Limits | 0.6 - 5.4% (V)[8][12] |

| LogP (Octanol/Water) | 6.1[5][10] |

Key Experimental Protocols

Alkylation of Benzene with 1-Dodecene

This process is crucial for the synthesis of linear phenyldodecanes, which are precursors for detergents. A study on this reaction utilized several non-zeolitic catalysts.[13]

Objective: To synthesize linear phenyldodecanes via the liquid-phase alkylation of benzene with 1-dodecene.

Catalysts: Non-zeolites such as clays, pillared clays, and clay-supported heteropolyacids (e.g., 20% DTP/K-10, where DTP is dodecatungstophosphoric acid).[13]

Methodology:

-

Reactant Ratio: A molar ratio of 1:10 of 1-dodecene to benzene was used to favor the formation of monoalkylated products.[13]

-

Catalyst Loading: The catalyst loading was maintained at 0.05 g/cm³.[13]

-

Reaction Temperature: The reaction was carried out at a temperature of 150 °C. At a lower temperature of 120 °C, the conversion of 1-dodecene was found to be 43%.[13]

-

Agitation: The reaction mixture was stirred at a speed of 1000 rpm in an autoclave.[13]

-

Outcome: The primary products are linear phenyldodecanes, with the potential for the formation of dialkylated products if the concentration of the olefin is high relative to benzene.[13]

Hydroformylation of 1-Dodecene in Microemulsions

This protocol describes a method for producing tridecanal, a valuable chemical intermediate, from 1-dodecene using a water-soluble rhodium catalyst.

Objective: To achieve the hydroformylation of the long-chain olefin 1-dodecene in an aqueous multiphase system.[14][15]

Catalyst System: A water-soluble rhodium-ligand catalyst (e.g., rhodium/SulfoXantPhos) is used.[15]

Methodology:

-

Reaction Medium: A microemulsion is created using a non-ionic surfactant to mix the two immiscible liquid phases: water (containing the catalyst) and 1-dodecene.[14][15]

-

Reactants: Syngas (a mixture of H₂ and CO) is introduced into the system to initiate the reaction.[14]

-

Process: The reaction is carried out in a mini-plant consisting of a reactor-decanter system, which was operated continuously for over 100 hours to test its viability.[14]

-

Separation: After the reaction, the miscibility gap between the hydrophilic catalyst solution and the hydrophobic alkene/aldehyde mixture is utilized to separate the product and recycle the rhodium catalyst.[14]

-

Performance: Under optimized conditions, the reaction can achieve turnover frequencies of approximately 200 h⁻¹ with a high selectivity of 98:2 for the desired linear aldehyde.[14][15]

Visualized Workflow

Caption: Workflow for the catalytic alkylation of benzene with 1-dodecene.

References

- 1. CAS 112-41-4: 1-Dodecene | CymitQuimica [cymitquimica.com]

- 2. 1-Dodecene [webbook.nist.gov]

- 3. 1-DODECENE | 112-41-4 [chemicalbook.com]

- 4. 1-Dodecene, 96% | Fisher Scientific [fishersci.ca]

- 5. 1-Dodecene | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Dodecene - Wikipedia [en.wikipedia.org]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. chembk.com [chembk.com]

- 9. 1-Dodecene for synthesis 112-41-4 [sigmaaldrich.com]

- 10. ICSC 1567 - 1-DODECENE [inchem.org]

- 11. qchem.com.qa [qchem.com.qa]

- 12. cpchem.com [cpchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-Dodecene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-dodecene, a key intermediate in the chemical and pharmaceutical industries. Understanding its behavior in various organic solvents is crucial for process design, reaction optimization, and formulation development. This document summarizes available solubility data, outlines detailed experimental protocols for its determination, and illustrates key concepts through logical diagrams.

Theoretical Framework of 1-Dodecene Solubility

1-Dodecene (C₁₂H₂₄) is a long-chain alpha-olefin, a nonpolar hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like." This means it will readily dissolve in nonpolar or weakly polar organic solvents due to favorable van der Waals interactions between the solute and solvent molecules. Conversely, it is practically insoluble in highly polar solvents like water.[1][2][3]

The key factors influencing the solubility of 1-dodecene in a given solvent include:

-

Solvent Polarity: Nonpolar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., benzene, toluene) are excellent solvents for 1-dodecene.

-

Temperature: Generally, the solubility of liquids in liquids increases with temperature.

-

Molecular Size and Shape: Similarities in molecular size and structure between 1-dodecene and the solvent can enhance solubility.

-

Intermolecular Forces: The dominant forces are London dispersion forces. The absence of strong dipole-dipole interactions or hydrogen bonding in 1-dodecene dictates its solubility profile.

The following diagram illustrates the primary factors that influence the solubility of 1-dodecene.

Caption: Key factors influencing the solubility of 1-dodecene.

Quantitative and Qualitative Solubility Data

A comprehensive search of scientific literature reveals a notable lack of specific quantitative binary solubility data for 1-dodecene in common organic solvents. Most available sources describe its solubility in qualitative terms.

Qualitative Solubility

1-Dodecene is widely reported to be soluble in a range of nonpolar and weakly polar organic solvents. It is consistently cited as being insoluble in water.[1][2][3][4]

Table 1: Qualitative Solubility of 1-Dodecene in Various Solvents

| Solvent | Solvent Type | Expected Solubility |

| Hydrocarbon Solvents (e.g., Hexane, Heptane) | Nonpolar | High / Miscible[4] |

| Petroleum Ether | Nonpolar | Soluble[1] |

| Benzene | Nonpolar (Aromatic) | High / Miscible |

| Toluene | Nonpolar (Aromatic) | High / Miscible |

| Diethyl Ether | Weakly Polar | Soluble[2] |

| Acetone | Polar Aprotic | Soluble[2] |

| Ethanol | Polar Protic | Soluble[2] |

| Water | Polar Protic | Insoluble[1][2][3][4] |

Quantitative Solubility Data

While binary solubility data is scarce, a study on the liquid-liquid equilibrium of the ternary system of 1-dodecene – 1,2-dodecene oxide – methanol provides some quantitative insight into the partial miscibility of 1-dodecene in methanol at 0.5°C. The data demonstrates that 1-dodecene and methanol are only partially miscible.

Table 2: Liquid-Liquid Equilibrium Data for the 1-Dodecene (1) - 1,2-Dodecene Oxide (2) - Methanol (3) System at 0.5°C

| Raffinate Layer Composition (wt %) | Extract Layer Composition (wt %) |

| x₁ (1-Dodecene) | x₂ (1,2-Dodecene Oxide) |

| 95.8 | 0.0 |

| 85.0 | 10.3 |

| 75.0 | 19.8 |

| 65.0 | 29.2 |

| 55.0 | 38.8 |

| 45.0 | 48.1 |

| 35.0 | 57.5 |

Data extracted from Chemical Papers, 1977, 31(3), 329-334.

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of a liquid solute, such as 1-dodecene, in an organic solvent. This method is based on the widely used isothermal static equilibrium method .

Principle

A surplus of the solute (1-dodecene) is mixed with the solvent and agitated at a constant temperature for a sufficient period to reach thermodynamic equilibrium. Once equilibrium is established, the phases are allowed to separate, and a sample of the solvent-rich phase is carefully extracted. The concentration of the solute in this sample is then determined using an appropriate analytical technique, such as gas chromatography (GC) or gravimetric analysis.

Materials and Equipment

-

Solute: 1-Dodecene (high purity)

-

Solvent: Organic solvent of interest (e.g., hexane, ethanol)

-

Apparatus:

-

Equilibrium vessel (e.g., jacketed glass reactor or sealed vials)

-

Thermostatic bath with precise temperature control (±0.1°C)

-

Magnetic stirrer or mechanical agitator

-

Syringes for sampling

-

Analytical balance (±0.0001 g)

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Detailed Methodology

-

Preparation of the Mixture:

-

Accurately weigh a known amount of the organic solvent into the equilibrium vessel.

-

Add an excess amount of 1-dodecene to the solvent. The presence of a distinct separate phase of 1-dodecene after equilibration is necessary to ensure saturation.

-

Seal the vessel to prevent evaporation of the solvent or solute.

-

-

Equilibration:

-

Place the vessel in the thermostatic bath set to the desired temperature.

-

Commence vigorous agitation to ensure intimate contact between the two phases.

-

Allow the mixture to equilibrate for a prolonged period (e.g., 24-48 hours). The required time should be determined by preliminary experiments, ensuring that the composition of the saturated phase does not change over time.

-

-

Phase Separation and Sampling:

-

Stop the agitation and allow the two liquid phases to separate completely while maintaining the constant temperature. This may take several hours.

-

Carefully extract a known volume or weight of the solvent-rich (saturated) phase using a pre-heated or pre-cooled syringe to avoid any temperature change that might alter the solubility. Ensure that no part of the undissolved 1-dodecene phase is drawn.

-

-

Analysis of the Sample:

-

Gravimetric Method: Accurately weigh the collected sample. Gently evaporate the solvent under a controlled stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the 1-dodecene residue is achieved. The mass of the dissolved 1-dodecene and the mass of the solvent can then be calculated.

-

Gas Chromatography (GC) Method: Prepare a series of calibration standards of 1-dodecene in the chosen solvent of known concentrations. Dilute the collected sample with a known amount of pure solvent. Inject the diluted sample and the calibration standards into the GC. Determine the concentration of 1-dodecene in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as mass fraction, mole fraction, or grams of solute per 100 g of solvent.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for determining 1-dodecene solubility.

Conclusion

References

1-Dodecene reactivity and reaction mechanisms

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 1-Dodecene

Introduction

1-Dodecene is a linear alpha-olefin with the chemical formula C₁₂H₂₄.[1] As a long-chain hydrocarbon with a terminal double bond, it serves as a crucial intermediate in the chemical industry for the production of detergents, lubricants, and surfactants.[1][2] The presence of the double bond at the alpha position makes 1-dodecene highly reactive and susceptible to a variety of chemical transformations.[2] This guide provides a detailed overview of the core reactivity and reaction mechanisms of 1-dodecene, focusing on key industrial processes such as polymerization, hydroformylation, metathesis, hydrogenation, epoxidation, and alkylation. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Polymerization

Polymerization of 1-dodecene, particularly using transition metal catalysts, leads to the formation of poly(1-dodecene), a polymer with potential applications as a specialty lubricant and in other material sciences. The properties of the resulting polymer, such as molecular weight and polydispersity, are highly dependent on the catalyst system and reaction conditions.

Data Presentation: Polymerization of 1-Dodecene

| Catalyst System | Cocatalyst/Activator | Solvent | Temperature (°C) | Polymer Yield ( kg/mol-Ti ·h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| CpTiMe₂(O-2,6-ⁱPr₂C₆H₃) | [Ph₃C][B(C₆F₅)₄] / AlⁱBu₃ + Al(n-C₈H₁₇)₃ | n-Hexane | -30 | 4120 | 7.04 x 10⁵ | 1.62 | [3] |

| CpTiMe₂(O-2,6-ⁱPr₂C₆H₃) | [Ph₃C][B(C₆F₅)₄] / AlⁱBu₃ + Al(n-C₈H₁₇)₃ | n-Hexane | -40 | 1810 | - | 1.48 | [3] |

Mn: Number-average molecular weight; PDI: Polydispersity Index

Experimental Protocol: Polymerization of 1-Dodecene

A representative experimental protocol for the polymerization of 1-dodecene is as follows[3]:

-

A glass reactor is thoroughly dried under vacuum and purged with an inert gas (e.g., argon or nitrogen).

-

The solvent (n-hexane) is introduced into the reactor, followed by the addition of the cocatalyst mixture, which includes triisobutylaluminum (AlⁱBu₃) and tri-n-octylaluminum (Al(n-C₈H₁₇)₃).

-

The reactor is cooled to the desired reaction temperature (e.g., -30°C).

-

1-Dodecene is then added to the reactor.

-

The polymerization is initiated by adding the catalyst solution, for instance, Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃) activated with trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]).

-

The reaction is allowed to proceed for a specified time, after which it is quenched by the addition of acidified methanol.

-

The resulting polymer is precipitated, washed with methanol, and dried under vacuum to a constant weight.

Reaction Mechanism: Ziegler-Natta Polymerization

Caption: Ziegler-Natta polymerization mechanism for 1-dodecene.

Hydroformylation

Hydroformylation, or the oxo process, is a significant industrial reaction that converts alkenes into aldehydes. For 1-dodecene, this reaction is particularly important for producing tridecanal, a precursor to detergents and plasticizers. The reaction typically employs rhodium-based catalysts and can be tuned to favor the formation of the linear aldehyde over its branched isomer.[4][5]

Data Presentation: Hydroformylation of 1-Dodecene

| Catalyst System | Ligand | Solvent System | Temperature (°C) | Pressure (bar) | Yield (%) | n:iso ratio | Reference |

| Rh(acac)(CO)₂ | Sulfoxantphos | Microemulsion (water/surfactant) | 95 | 15 | ~60 | 98:2 | [6] |

| Rh(acac)(CO)₂ | Biphephos | DMF/Decane | 95-115 | 10-50 | >95 (conv.) | up to 98:2 | [4] |

n:iso ratio refers to the ratio of linear (n-tridecanal) to branched (2-methyl-dodecanal) aldehyde.

Experimental Protocol: Hydroformylation in a Thermomorphic Solvent System

The following is a generalized protocol for the hydroformylation of 1-dodecene[4]:

-

A high-pressure autoclave (e.g., a Parr reactor) is charged with the catalyst precursor, such as Rh(acac)(CO)₂, the ligand (e.g., Biphephos), 1-dodecene, and the solvent system (e.g., a mixture of dimethylformamide and decane).

-

The autoclave is sealed, purged several times with syngas (a mixture of CO and H₂), and then pressurized to the desired reaction pressure.

-

The reactor is heated to the reaction temperature while stirring.

-

The reaction progress is monitored by taking samples periodically and analyzing them via gas chromatography (GC).

-

After the reaction is complete, the reactor is cooled, and the pressure is released.

-

The product mixture can be separated from the catalyst by phase separation, especially in biphasic or thermomorphic systems.

Reaction Mechanism: Rh-Catalyzed Hydroformylation

Caption: Catalytic cycle for the hydroformylation of 1-dodecene.

Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. In the case of 1-dodecene, self-metathesis results in the formation of 11-docosene and ethylene. This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts.

Data Presentation: Self-Metathesis of 1-Dodecene

| Catalyst | Catalyst Loading (ppm) | Additive | Conversion (%) | Selectivity (%) (to 11-docosene) | Reference |

| Ru-CAAC Benzylidene Complex (Ru4) | 10 | None | >95 | >98 | [7] |

| Hoveyda-Grubbs 2nd Gen. (HG2) | - | None | ~80 | - | [8] |

CAAC: Cyclic(alkyl)(amino)carbene

Experimental Protocol: Self-Metathesis of 1-Dodecene

A general procedure for the self-metathesis of 1-dodecene is as follows[7]:

-

1-Dodecene is placed in a reaction vessel equipped with a magnetic stirrer.

-

The system is subjected to a vacuum to remove dissolved gases, particularly oxygen.

-

The reaction is conducted under reduced pressure or with a constant bubbling of an inert gas (e.g., argon) to facilitate the removal of the ethylene byproduct, which drives the reaction equilibrium towards the products.

-

The ruthenium catalyst, dissolved in a small amount of an appropriate solvent (e.g., toluene), is added to the 1-dodecene.

-

The reaction mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated) for a designated period.

-

The reaction can be terminated by adding a quenching agent like ethyl vinyl ether.

-

The product mixture is then analyzed, typically by GC, to determine conversion and selectivity.

Reaction Mechanism: Olefin Metathesis

Caption: Chauvin mechanism for the self-metathesis of 1-dodecene.

Hydrogenation

Hydrogenation of 1-dodecene saturates the double bond, converting it to dodecane. This reaction is typically carried out using heterogeneous or homogeneous catalysts, often based on noble metals like platinum, palladium, or ruthenium.

Data Presentation: Hydrogenation of 1-Dodecene

| Catalyst System | Support | H₂ Pressure (atm) | Temperature | Time (h) | Conversion (%) | Reference |

| Au@Ru | Al₂O₃ | 4 | Room Temp. | 1 | 97 (with light) | [9] |

| Au@Ru | Al₂O₃ | 4 | Room Temp. | 1 | 8.8 (dark) | [9] |

| Ni | - | - | ~150°C | - | - | [10] |

Experimental Protocol: Plasmon-Enhanced Hydrogenation

The following protocol describes the hydrogenation of 1-dodecene using a light-enhanced catalyst[9]:

-

A thick-walled borosilicate glass flask is charged with the catalyst (e.g., Au@Ru/Al₂O₃), a solvent (hexane), 1-dodecene, and an internal standard (decane).

-

The flask is connected to a pressurized hydrogen cylinder.

-

The system is evacuated and then filled with hydrogen to the desired pressure (e.g., 4 atm).

-

The reaction mixture is stirred at room temperature.

-

For plasmon-enhanced hydrogenation, the flask is irradiated with a light source of a specific wavelength (e.g., green LEDs).

-

After the reaction period, the product is filtered and analyzed by GC-MS to determine the conversion to dodecane.

Logical Relationship: Hydrogenation Process

Caption: General workflow for the catalytic hydrogenation of 1-dodecene.

Epoxidation

Epoxidation of 1-dodecene introduces an oxygen atom across the double bond, forming 1,2-epoxydodecane (also known as 1-dodecene oxide).[11] This epoxide is a valuable intermediate for the synthesis of diols, surfactants, and other fine chemicals. The reaction is commonly achieved using peroxy acids or other oxidizing agents like hydrogen peroxide in the presence of a catalyst.[11][12]

Data Presentation: Properties of 1,2-Epoxydodecane

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O | |

| Molecular Weight | 184.32 g/mol | |

| Boiling Point | 124-125 °C @ 15 mmHg | |

| Density | 0.844 g/mL at 25 °C |

Experimental Protocol: Epoxidation with Hydrogen Peroxide

A general protocol for the epoxidation of 1-dodecene can be adapted from procedures for other alkenes[12]:

-

1-Dodecene is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

A catalyst, such as methyltrioxorhenium (MTO) or a manganese-based complex, is added to the solution.

-

The mixture is cooled in an ice bath.

-

An aqueous solution of hydrogen peroxide (e.g., 30%) is added dropwise to the stirred reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) or GC.

-

Upon completion, the reaction is quenched, for example, by adding a saturated solution of sodium thiosulfate.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude epoxide, which can be further purified by distillation or chromatography.

Reaction Mechanism: Prilezhaev Reaction

Caption: The Prilezhaev ("Butterfly") mechanism for epoxidation.

Alkylation

Friedel-Crafts alkylation of aromatic compounds with 1-dodecene is used to produce linear alkylbenzenes (LABs), which are key precursors for biodegradable detergents.[13] The reaction involves the electrophilic addition of the alkene to an aromatic ring, typically benzene, catalyzed by a strong acid like hydrofluoric acid or solid acid catalysts such as zeolites.

Data Presentation: Alkylation of Benzene with 1-Dodecene

| Catalyst | Temperature (°C) | Benzene:1-Dodecene Ratio | 1-Dodecene Conversion (%) | Reference |

| Zeolite Y | 90 | 8:1 | ~96 (with 1-heptene) | [13] |

| Beta Zeolite | - | - | High activity & stability | [13] |

(Note: Data for 1-dodecene specifically is limited in the provided search results, so analogous data is presented.)

Experimental Protocol: Zeolite-Catalyzed Alkylation

A representative protocol for the alkylation of benzene with a long-chain olefin is as follows[13]:

-

A glass flask equipped with a reflux condenser is charged with benzene and the zeolite catalyst.

-

The mixture is heated to the desired reaction temperature (e.g., 90°C) with stirring.

-

1-Dodecene is added to the mixture.

-

The reaction is allowed to proceed for a set time, with samples taken periodically to monitor the conversion of 1-dodecene and the formation of dodecylbenzene isomers.

-

After the reaction, the catalyst is separated by filtration.

-

The excess benzene is removed by distillation, and the product mixture is analyzed by GC.